molecular formula C14H12N6O2 B2364761 (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide CAS No. 2035008-34-3

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide

Cat. No.: B2364761
CAS No.: 2035008-34-3
M. Wt: 296.29
InChI Key: SRADZXIFEFEPFZ-ARJAWSKDSA-N
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Description

(2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a pyridine ring and a triazolopyrazine moiety in its structure suggests that it may exhibit interesting pharmacological properties.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound may be investigated for its potential to treat various diseases. Its structure suggests that it may have activity against certain types of cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties can be leveraged to create innovative products and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Triazolopyrazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using oxidizing agents.

    Attachment of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the pyridine ring to the triazolopyrazine core.

    Formation of the Acrylamide Moiety: The acrylamide group can be introduced through amide bond formation reactions using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, potentially altering its biological activity.

    Substitution: The pyridine ring and triazolopyrazine core can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-2-yl)acrylamide: Similar structure with a different position of the pyridine ring.

    (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-4-yl)acrylamide: Similar structure with a different position of the pyridine ring.

    (Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)propionamide: Similar structure with a different functional group.

Uniqueness

The uniqueness of (2Z)-N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(Z)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-pyridin-3-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-12(4-3-10-2-1-5-15-8-10)17-9-11-18-19-13-14(22)16-6-7-20(11)13/h1-8H,9H2,(H,16,22)(H,17,21)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRADZXIFEFEPFZ-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=NN=C3N2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C\C(=O)NCC2=NN=C3N2C=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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